molecular formula C10H9NO2 B033003 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid CAS No. 76937-77-4

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid

Cat. No. B033003
CAS RN: 76937-77-4
M. Wt: 179.21 g/mol
InChI Key: SEOVTRFCIGRIMH-RHQRLBAQSA-N
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Description

“2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid” is a derivative of indole, containing a carboxymethyl substituent . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize IAA by several independent biosynthetic pathways . Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid . IAA is also produced from tryptophan through indole-3-acetaldoxime in Arabidopsis thaliana .


Molecular Structure Analysis

The molecular structure of “2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid” is similar to that of indole-3-acetic acid . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole-3-acetic acid (IAA) is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid

Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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2-acetic acid
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5,6-dimethylxanthone 4-acetic acid
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corticoid 21-carboxylic esters
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(N-methyl)-2- or -3-indolylacetic acid
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3- or 2-indolylacrylic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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100 μL
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anhydride
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52.3 mg
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75 μL
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2 mL
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23 mL
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420 μL
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